molecular formula C17H20O3S B13431765 3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate

3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate

Cat. No.: B13431765
M. Wt: 304.4 g/mol
InChI Key: BBZFCJPVMFCAMC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 3-methylphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-(3-methylphenyl)propanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-(3-Methylphenyl)propanol+4-Methylbenzenesulfonyl chloride3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate+HCl\text{3-(3-Methylphenyl)propanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(3-Methylphenyl)propanol+4-Methylbenzenesulfonyl chloride→3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium hydroxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include substituted sulfonates or sulfonamides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include sulfonic acids.

Scientific Research Applications

3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, which may result in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)propyl 4-methylbenzene-1-sulfonate
  • 3-(3-Methylphenyl)propyl 3-methylbenzene-1-sulfonate
  • 3-(2-Methylphenyl)propyl 4-methylbenzene-1-sulfonate

Uniqueness

3-(3-Methylphenyl)propyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interactions with molecular targets. This structural specificity can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(3-methylphenyl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O3S/c1-14-8-10-17(11-9-14)21(18,19)20-12-4-7-16-6-3-5-15(2)13-16/h3,5-6,8-11,13H,4,7,12H2,1-2H3

InChI Key

BBZFCJPVMFCAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC(=C2)C

Origin of Product

United States

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